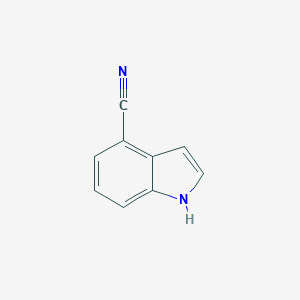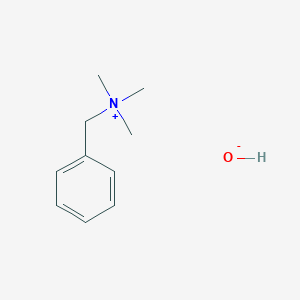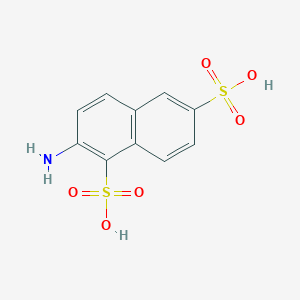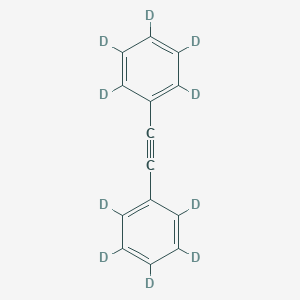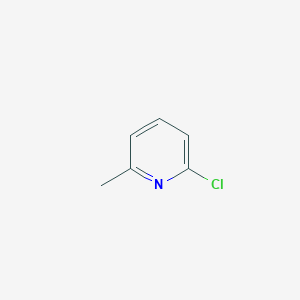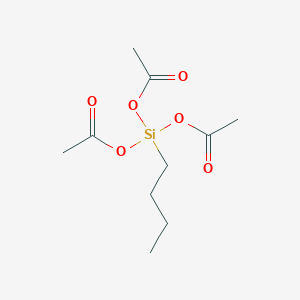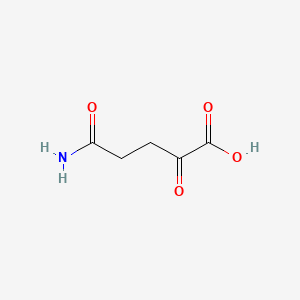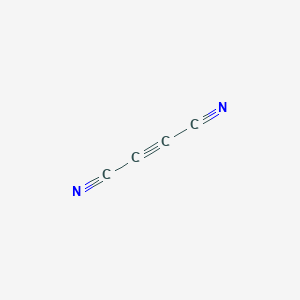
7-Pentadecene
Vue d'ensemble
Description
7-Pentadecene is a chemical compound with the molecular formula C15H30 . It has an average mass of 210.399 Da and a monoisotopic mass of 210.234756 Da . It is also known by other names such as (7E)-7-Pentadecene, (E)-7-Pentadecene, and trans-7-pentadecene .
Molecular Structure Analysis
The molecular structure of 7-Pentadecene consists of a chain of 15 carbon atoms with a double bond between the 7th and 8th carbon atoms . The remaining carbon atoms are each bonded to two hydrogen atoms .
Physical And Chemical Properties Analysis
7-Pentadecene has a molecular weight of 210.3987 . More detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.
Applications De Recherche Scientifique
Synthesis of Enantiomerically Enriched Hydroxy Acids : 7-Pentadecene has been used in the synthesis of enantiomerically enriched hydroxy stearic acids. This process involves a ring-closing metathesis reaction starting from chiral nonracemic alcohols, leading to the production of chiral nonracemic 7- and 8-hydroxy stearic acids (Boga, Drioli, Forzato, Micheletti, Nitti, & Prati, 2016).
Analysis of Pentadecene Isomers : 7-Pentadecene has been analyzed using capillary columns coated with hydrocarbons, like C87 hydrocarbon and squalane. This method allows for the efficient separation and analysis of positional and structural isomers of linear pentadecenes (Soják, Krupčík, & Janák, 1980).
Molecular Structure Studies : The compound 2,3-benzo-7,10,13-trioxa-1,4-diaza-2-pentadecene, a derivative of benzo-15-crown-5, has been synthesized and analyzed. This research provides insights into the molecular structure and characteristics of such compounds (Clegg, Cooper, & Lockhart, 1996).
Reactions with NO3 Radicals : Studies on the reaction of 1-pentadecene with NO3 radicals have been conducted to understand the yields of secondary organic aerosol and various reaction products. This research provides insights into the oxidation mechanisms of volatile organic compounds (Yeh, Claflin, & Ziemann, 2015).
Role in Insect Behavior : 1-Pentadecene has been identified in the odoriferous glands of Tribolium confusum and plays a role in insect behavior. Its presence is thought to facilitate the absorption of admixed quinones by the beetle's enemies (von Endt & Wheeler, 1971).
Triggers in Honey Bee Behavior : Certain isomers of pentadecene, like (Z)-6-pentadecene, have been identified as triggers for hygienic behavior in honey bees. These compounds play a significant role in the bee's response to parasitic mites and pathogens (Wagoner, Millar, Schal, & Rueppell, 2020).
Biosynthesis in Plants : Research on higher plants, like Carthamus tinctorius, has shown that 1-alkenes like 1-pentadecene are biosynthesized from fatty acids such as palmitic and oleic acids. This process involves fragmentative decarboxylation, contributing to our understanding of natural product biosynthesis (Ney & Boland, 1987).
Safety And Hazards
Propriétés
IUPAC Name |
(E)-pentadec-7-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h13,15H,3-12,14H2,1-2H3/b15-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFYKYSBFXNVIG-FYWRMAATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316014 | |
| Record name | (7E)-7-Pentadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Pentadecene | |
CAS RN |
16416-37-8 | |
| Record name | (7E)-7-Pentadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Pentadecene, (7E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (7E)-7-Pentadecene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-PENTADECENE, (7E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DOI0UY71J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (E)-7-Pentadecene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





